

Sandoz 58-035 mechanism of action

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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

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An in-depth analysis of the available scientific literature reveals that **Sandoz 58-035** is a potent and specific competitive inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. The inhibitory action of **Sandoz 58-035** on ACAT has been demonstrated in a variety of cell types and has been utilized as a research tool to investigate the role of cholesterol esterification in numerous physiological and pathological processes.[3][4][5][6]

Core Mechanism of Action

Sandoz 58-035 functions as a competitive inhibitor of ACAT.[1][3][7] This means it directly competes with the substrates of the enzyme, acyl-coenzyme A and cholesterol, for binding to the active site. By occupying the active site, **Sandoz 58-035** prevents the formation of cholesteryl esters. This leads to a decrease in the intracellular pool of stored cholesteryl esters and a subsequent increase in the levels of free cholesterol.[8] This modulation of cholesterol metabolism has been shown to impact various cellular functions, including steroidogenesis, lipoprotein metabolism, and cell proliferation.[3][4][6]

The inhibition of ACAT by **Sandoz 58-035** has been shown to have several downstream effects. For instance, in ovarian granulosa cells, inhibition of ACAT by **Sandoz 58-035** leads to an amplification of hormone-stimulated progesterone production, suggesting that the partitioning of cholesterol into the ester pool is a key regulatory step in steroidogenesis.[3] In hepatocytes, the inhibition of cholesteryl ester formation by **Sandoz 58-035** results in an

increased secretion of bile acids, indicating a redirection of the intracellular cholesterol pool towards bile acid synthesis.[5]

Quantitative Data on Inhibitory Activity

The inhibitory potency of **Sandoz 58-035** against ACAT has been quantified in several studies. The following table summarizes the available data:

| Cell/Tissue Type | Assay Type | Concentration Range | % Inhibition | Reference |
|---|----------------------------------|---------------------|--------------|-----------|
| Swine ovarian microsomes | ACAT activity assay | 0.1–3.5 µg/ml | >96% | [3] |
| Cultured swine granulosa cells | [3H]oleic acid incorporation | Not specified | >98% | [3] |
| Arterial smooth muscle cells in culture | Cholesterol esterification assay | Not specified | 95% | |

Experimental Protocols

Inhibition of ACAT Activity in Swine Ovarian Microsomes

This protocol is based on the methodology described by Veldhuis JD, et al. (1985).[3]

1. Preparation of Ovarian Microsomes:

- Ovaries are collected from swine and granulosa cells are harvested.
- The cells are homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
- The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
- The resulting supernatant is then subjected to ultracentrifugation to pellet the microsomes.
- The microsomal pellet is resuspended in a storage buffer and stored at -80°C until use.

2. ACAT Activity Assay:

- The reaction mixture contains microsomal protein, a source of acyl-CoA (e.g., [1-¹⁴C]oleoyl-CoA), and a cholesterol substrate, in a suitable buffer.
- **Sandoz 58-035**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
- The reaction is initiated by the addition of the microsomal preparation and incubated at 37°C for a specific time.
- The reaction is stopped by the addition of a mixture of isopropanol and heptane.
- The lipids are extracted, and the cholesteryl ester fraction is separated by thin-layer chromatography (TLC).
- The radioactivity incorporated into the cholesteryl ester band is quantified using a scintillation counter to determine the ACAT activity.
- The percentage of inhibition is calculated by comparing the activity in the presence of **Sandoz 58-035** to the activity in a control sample without the inhibitor.

Inhibition of Cholesterol Esterification in Cultured Cells

This protocol is a general method based on the principles described in the literature.[3]

1. Cell Culture:

- Swine granulosa cells (or other cell types of interest) are cultured in a suitable medium supplemented with serum and antibiotics.
- Cells are seeded in culture plates and allowed to adhere and grow to a desired confluency.

2. Treatment with **Sandoz 58-035** and Radiolabeling:

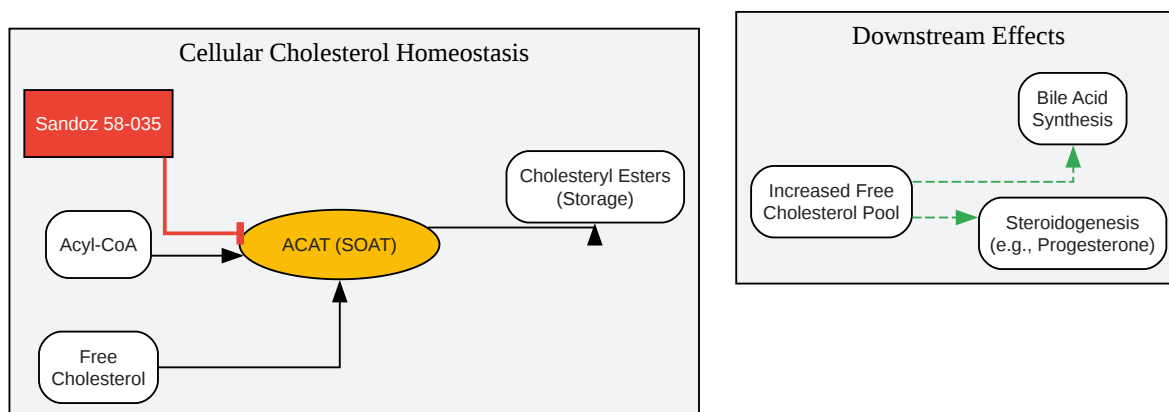
- The culture medium is replaced with a medium containing **Sandoz 58-035** at the desired concentration.

- A radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid, is added to the medium.
- The cells are incubated for a specific period to allow for the incorporation of the radiolabel into cholesteryl esters.

3. Lipid Extraction and Analysis:

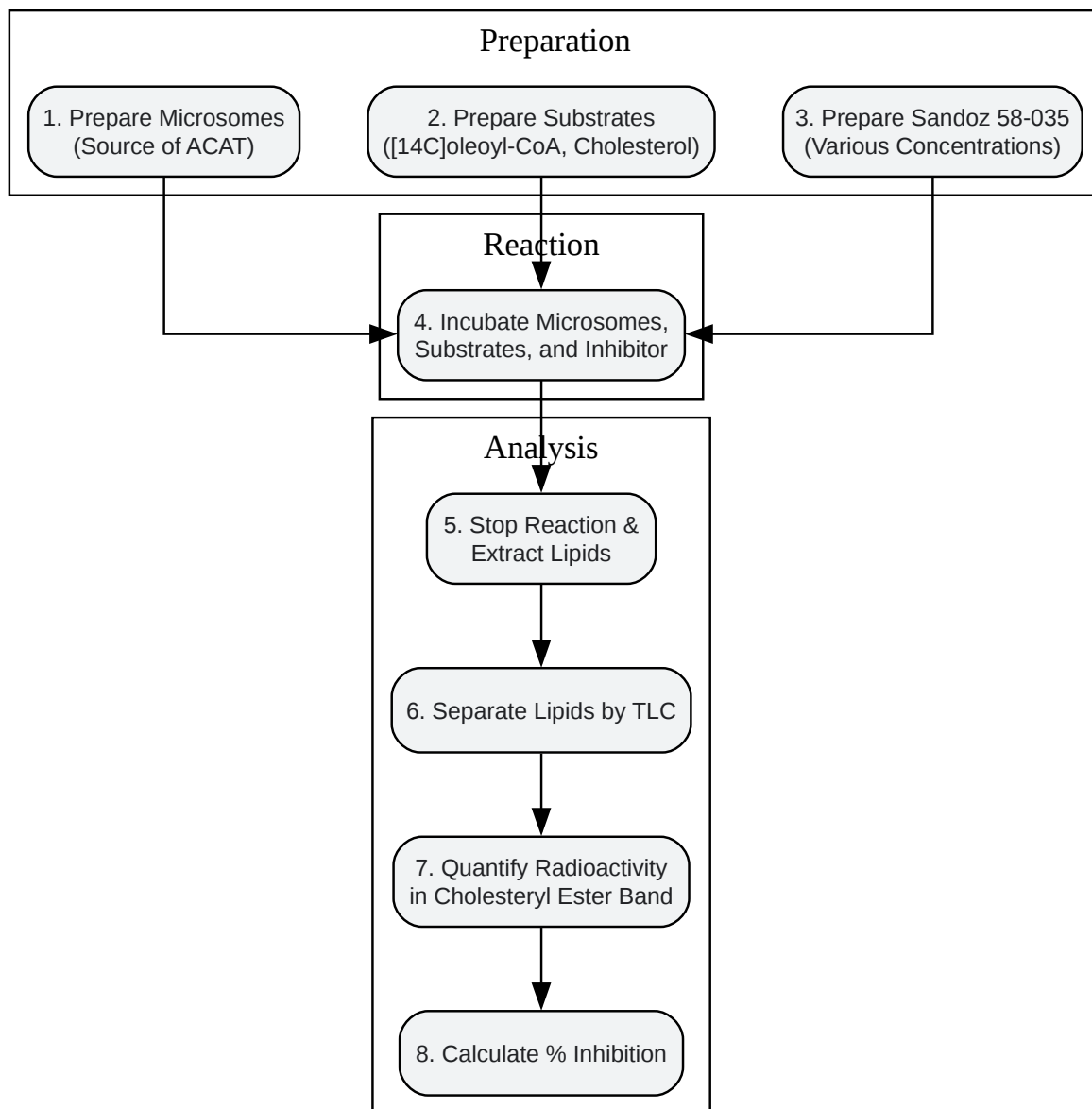
- After incubation, the cells are washed with a buffer to remove excess radiolabel.
- The cellular lipids are extracted using a solvent system like hexane/isopropanol.
- The lipid extract is dried and resuspended in a small volume of solvent.
- The different lipid classes are separated by thin-layer chromatography (TLC).
- The band corresponding to cholesteryl esters is scraped from the TLC plate, and the radioactivity is measured using a scintillation counter.
- The amount of radiolabel incorporated into cholesteryl esters is used as a measure of cholesterol esterification.
- The percentage of inhibition is determined by comparing the results from **Sandoz 58-035-** treated cells to untreated control cells.

Visualizations



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Caption: Mechanism of action of **Sandoz 58-035** as a competitive inhibitor of ACAT (SOAT).



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Caption: Experimental workflow for determining the inhibitory effect of **Sandoz 58-035** on ACAT activity.

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